N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide
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Overview
Description
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethylamino groups and a phenoxypropanamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-bis(dimethylamino)pyrimidine with 2-phenoxypropanoic acid or its derivatives under specific conditions. The reaction may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups or the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in oncology and neurology.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it could inhibit enzyme activity by occupying the active site or by inducing conformational changes that affect substrate binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxyacetamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide stands out due to its specific substitution pattern and the presence of the phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(24-13-9-7-6-8-10-13)16(23)19-14-11-18-17(22(4)5)20-15(14)21(2)3/h6-12H,1-5H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITPMHGYCRDBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(N=C1N(C)C)N(C)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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